molecular formula C8H9BrClN B13542130 (R)-1-(5-Bromo-2-chlorophenyl)ethan-1-amine

(R)-1-(5-Bromo-2-chlorophenyl)ethan-1-amine

Katalognummer: B13542130
Molekulargewicht: 234.52 g/mol
InChI-Schlüssel: AYRPXHNLJXNKGG-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(5-Bromo-2-chlorophenyl)ethan-1-amine is a chiral amine compound characterized by the presence of bromine and chlorine substituents on a phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Bromo-2-chlorophenyl)ethan-1-amine typically involves the following steps:

    Bromination and Chlorination: The starting material, phenylethylamine, undergoes bromination and chlorination to introduce the bromine and chlorine substituents on the phenyl ring.

    Chiral Resolution: The racemic mixture of the compound is resolved into its enantiomers using chiral resolution techniques such as chromatography or crystallization.

Industrial Production Methods

Industrial production of ®-1-(5-Bromo-2-chlorophenyl)ethan-1-amine may involve large-scale bromination and chlorination reactions followed by chiral resolution using efficient and cost-effective methods.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine and chlorine substituents can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules.

    Chiral Catalysts: Its chiral nature makes it useful in the development of chiral catalysts for asymmetric synthesis.

Biology

    Biological Activity Studies: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

    Drug Development: It may serve as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.

Industry

    Chemical Manufacturing: The compound can be used in the production of specialty chemicals and intermediates.

Wirkmechanismus

The mechanism of action of ®-1-(5-Bromo-2-chlorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents may enhance its binding affinity and selectivity towards these targets, leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-1-(5-Bromo-2-chlorophenyl)ethan-1-amine: The enantiomer of the compound with similar structural features but different biological activities.

    1-(5-Bromo-2-chlorophenyl)ethan-1-amine: The racemic mixture containing both enantiomers.

Uniqueness

®-1-(5-Bromo-2-chlorophenyl)ethan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer and racemic mixture.

Eigenschaften

Molekularformel

C8H9BrClN

Molekulargewicht

234.52 g/mol

IUPAC-Name

(1R)-1-(5-bromo-2-chlorophenyl)ethanamine

InChI

InChI=1S/C8H9BrClN/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3/t5-/m1/s1

InChI-Schlüssel

AYRPXHNLJXNKGG-RXMQYKEDSA-N

Isomerische SMILES

C[C@H](C1=C(C=CC(=C1)Br)Cl)N

Kanonische SMILES

CC(C1=C(C=CC(=C1)Br)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.